

Technical Guide: Spectroscopic and Structural Analysis of Epoxyparvinolide

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Compound of Interest

Compound Name: Epoxyparvinolide

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic data and structural elucidation of the hypothetical novel natural product, **Epoxyparvinolide**. The data presented herein, including ^1H -NMR, ^{13}C -NMR, and HRMS, are representative examples generated for illustrative purposes and are intended to serve as a template for the characterization of similar compounds. Detailed experimental protocols for the isolation and spectroscopic analysis are also provided.

Introduction

Epoxyparvinolide is a hypothetical sesquiterpenoid lactone, postulated to be isolated from a rare terrestrial fungus. Its core structure is characterized by a parvinolide skeleton containing a reactive epoxide functional group. Such features are of significant interest in medicinal chemistry due to their potential for selective covalent interactions with biological targets. This guide details the spectroscopic characterization that would be essential for the definitive structure elucidation of such a molecule.

Spectroscopic Data

The following tables summarize the hypothetical quantitative spectroscopic data for **Epoxyparvinolide**.

Table 1: Hypothetical ^1H -NMR Data for **Epoxyparvinolide** (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
H-1	2.85	dd	8.5, 4.2
H-2	3.10	d	4.2
H-5	2.50	m	8.0
H-6 α	1.80	m	
H-6 β	2.15	m	
H-7	4.15	t	
H-9 α	1.95	m	2.5
H-9 β	2.25	m	
H-13a	5.60	d	2.5
H-13b	6.25	d	2.5
H-14	1.25	s	7.0
H-15	1.10	d	

Table 2: Hypothetical ^{13}C -NMR Data for **Eoxyparvinolide** (125 MHz, CDCl_3)

Position	δ (ppm)	Type
C-1	58.2	CH
C-2	65.5	CH
C-3	45.8	C
C-4	38.1	CH
C-5	50.2	CH
C-6	25.5	CH ₂
C-7	82.1	CH
C-8	35.4	CH ₂
C-9	39.8	CH ₂
C-10	140.1	C
C-11	120.5	C
C-12	170.2	C=O
C-13	125.8	CH ₂
C-14	18.9	CH ₃
C-15	15.3	CH ₃

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for **Epoxy parvinolide**

Parameter	Value
Ionization Mode	ESI+
Formula	C ₁₅ H ₂₀ O ₄
Calculated Mass [M+H] ⁺	265.1434
Measured Mass [M+H] ⁺	265.1431

Experimental Protocols

3.1. Isolation of **Epoxyparvinolide**

A hypothetical fungal strain is cultured in a potato dextrose broth medium for 21 days. The culture broth is then extracted with ethyl acetate. The crude extract is subjected to vacuum liquid chromatography on silica gel, followed by purification using semi-preparative HPLC with a C18 column and a gradient of acetonitrile in water to yield pure **Epoxyparvinolide**.

3.2. NMR Spectroscopy

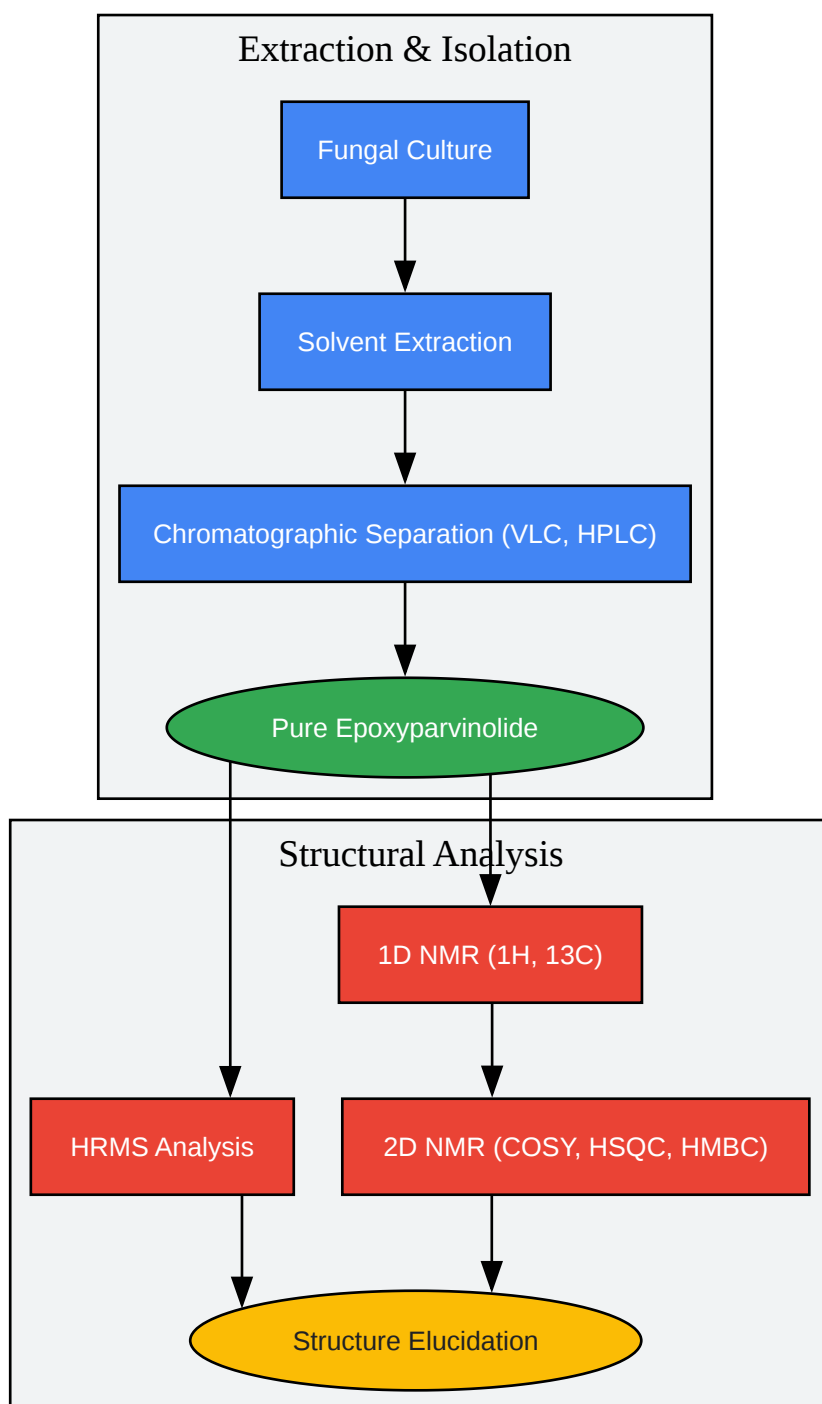
^1H -NMR and ^{13}C -NMR spectra are acquired on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26, δC 77.16).

3.3. High-Resolution Mass Spectrometry (HRMS)

HRMS data is obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The sample is dissolved in methanol and infused into the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like **Epoxyparvinolide**.



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*Figure 1: General workflow for the isolation and structure elucidation of **Epoxyparvinolide**.*

Disclaimer: The spectroscopic data and the compound "**Epoxyparvinolide**" are hypothetical and presented for illustrative purposes only. The experimental protocols are generalized and

may require optimization for specific applications.

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